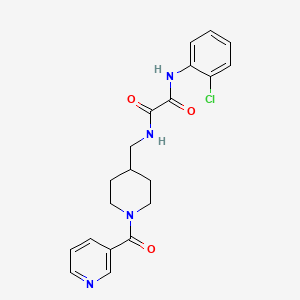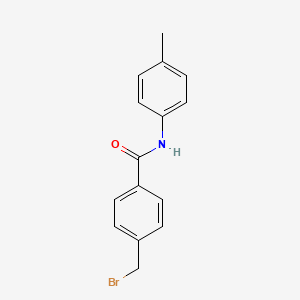
4-(bromomethyl)-N-(4-methylphenyl)benzamide
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
“4-(bromomethyl)-N-(4-methylphenyl)benzamide” is a chemical compound. It is used in the preparation of potential anti-HIV agents. It is also used as a catalyst for rearrangement of benzylthiothiazoline derivatives in the preparation of aldose reductase inhibitors .
Synthesis Analysis
The synthesis of “4-(bromomethyl)-N-(4-methylphenyl)benzamide” could involve multiple steps. A typical synthesis might involve nitration, conversion from the nitro group to an amine, and bromination . Another synthetic method involves reacting 2-cyan-4’-bromomethylbiphenyl with methanol, water, and a catalyst .Molecular Structure Analysis
The molecular formula of “4-(bromomethyl)-N-(4-methylphenyl)benzamide” is C15H13BrO . The molecular weight is 289.17 .Chemical Reactions Analysis
The chemical reactions involved in the synthesis of “4-(bromomethyl)-N-(4-methylphenyl)benzamide” could include nitration, conversion from the nitro group to an amine, and bromination . Other reactions could involve the use of 2-cyan-4’-bromomethylbiphenyl, methanol, water, and a catalyst .Physical And Chemical Properties Analysis
The boiling point of “4-(bromomethyl)-N-(4-methylphenyl)benzamide” is predicted to be 405.9±33.0 °C . The density is predicted to be 1.355±0.06 g/cm3 .Wissenschaftliche Forschungsanwendungen
Antipathogenic Activity
A study explored the synthesis and antipathogenic activity of acylthioureas derived from 4-(bromomethyl)-N-(4-methylphenyl)benzamide analogs. These derivatives exhibited significant anti-microbial activities, particularly against Pseudomonas aeruginosa and Staphylococcus aureus, highlighting their potential as novel anti-microbial agents with antibiofilm properties (Limban, Marutescu, & Chifiriuc, 2011).
Methylation of C-H Bonds
Another research focus has been on the methylation of C(sp(2))-H bonds, using benzamides with phenyltrimethylammonium bromide or iodide. This Ni(II)-catalyzed reaction showcases the compound's role in facilitating the methylation process, highlighting its utility in organic synthesis and functional-group compatibility (Uemura, Yamaguchi, & Chatani, 2016).
Antimicrobial Activity
Substituted 4-(bromomethyl)-N-(4-ethyl-6-methylpyrimidin-2-yl)benzamide derivatives have been synthesized and evaluated for their antibacterial and antifungal activities. Certain compounds exhibited significant activity against a variety of gram-positive and gram-negative bacteria, as well as fungi, suggesting their potential as antimicrobial agents (Vijaya Laxmi, Ravi, & Nath, 2019).
Electrochemical C-H Bromination
The electrochemical C-H bromination of benzamide derivatives, using NH4Br as a brominating agent, has been developed. This methodology provides an environmentally friendly alternative for the synthesis of aryl bromides, demonstrating the versatility of brominated benzamide derivatives in synthetic chemistry (Yang et al., 2019).
Anticancer Activity
Research on arylcinnamide hybrid derivatives incorporating an α-bromoacryloyl moiety demonstrated potential anticancer activity. These compounds were active against several human cancer cell lines, including multidrug-resistant ones, underscoring the importance of brominated benzamide derivatives in the development of new cancer therapies (Romagnoli et al., 2014).
Eigenschaften
IUPAC Name |
4-(bromomethyl)-N-(4-methylphenyl)benzamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H14BrNO/c1-11-2-8-14(9-3-11)17-15(18)13-6-4-12(10-16)5-7-13/h2-9H,10H2,1H3,(H,17,18) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
FKJHSWRCJGZNST-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC=C(C=C1)NC(=O)C2=CC=C(C=C2)CBr |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H14BrNO |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
304.18 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
4-(bromomethyl)-N-(4-methylphenyl)benzamide | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![3,5-dimethyl-N-[3-([1,2,4]triazolo[4,3-b]pyridazin-6-yl)phenyl]benzamide](/img/structure/B2913293.png)
![1-[3-(4-chlorophenyl)-1H-pyrazol-4-yl]-3,4-dihydro-2(1H)-pyridinone](/img/structure/B2913294.png)
![5-(2,4-dioxo-1,4-dihydrothieno[3,2-d]pyrimidin-3(2H)-yl)-N-(3-methylbutyl)pentanamide](/img/structure/B2913295.png)
![9a-phenyl-octahydro-1H-pyrrolo[1,2-a][1,3]diazepin-7-one](/img/structure/B2913296.png)
![2-[[4-methyl-5-[(2-oxo-1,3-benzothiazol-3-yl)methyl]-1,2,4-triazol-3-yl]thio]-N-(phenylmethyl)acetamide](/img/structure/B2913297.png)
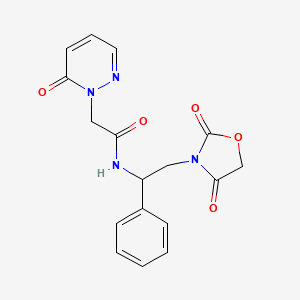
![4-Ethyl-5-fluoro-6-[4-(4-pyrrolidin-1-ylpyrimidin-2-yl)piperazin-1-yl]pyrimidine](/img/structure/B2913299.png)
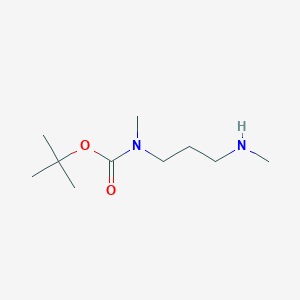
![1-(Boc-aminomethyl)-2-oxabicyclo[3.1.1]heptan-5-amine](/img/structure/B2913303.png)
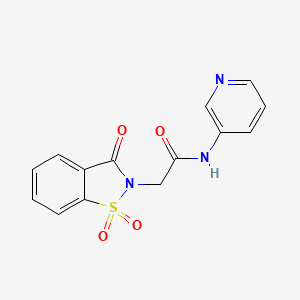
![{[(4-Fluorophenyl)methyl]carbamoyl}methyl 3-cyano-6-cyclopropyl-2-(methylsulfanyl)pyridine-4-carboxylate](/img/structure/B2913306.png)
![2,2,7,7-tetramethyl-N-(2-oxo-2-(phenylamino)ethyl)tetrahydro-3aH-bis([1,3]dioxolo)[4,5-b:4',5'-d]pyran-5-carboxamide](/img/structure/B2913310.png)
![1-(1-cyclopropylethyl)-1H-pyrazolo[3,4-b]pyridine-5-carboxylic acid](/img/structure/B2913314.png)
